molecular formula C21H18F2N4O3 B12158800 methyl 5-fluoro-2-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 5-fluoro-2-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12158800
M. Wt: 412.4 g/mol
InChI Key: JQQJGEKMEVXYFK-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes fluorinated aromatic rings and an imidazo[4,5-c]pyridine core, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-2-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the imidazo[4,5-c]pyridine core and subsequent functionalization with fluorinated aromatic rings. Common synthetic routes may include:

    Formation of the Imidazo[4,5-c]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorinated Aromatic Rings: This can be achieved through nucleophilic aromatic substitution reactions using fluorinated precursors.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-fluoro-2-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic rings and imidazo[4,5-c]pyridine core allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: A simpler fluorinated benzoate ester with different reactivity and applications.

    Methyl 4-fluorobenzoate: Another fluorinated benzoate ester with distinct chemical properties.

    3-Fluorophenylboronic acid: A fluorinated aromatic compound used in various chemical reactions.

Uniqueness

Methyl 5-fluoro-2-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Biological Activity

Methyl 5-fluoro-2-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C22H21F2N5O2C_{22}H_{21}F_{2}N_{5}O_{2}, with a molecular weight of approximately 413.44 g/mol. The structure features a benzoate moiety substituted at various positions with fluorine and an imidazo-pyridine derivative, which is significant for its biological activity.

Research indicates that this compound may act through multiple pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it inhibits certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The imidazo-pyridine component may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell growth and apoptosis.
  • Antioxidant Properties : The presence of fluorine atoms enhances the compound's stability and may contribute to its antioxidant capabilities.

Anticancer Activity

Several studies have reported on the anticancer properties of similar compounds. For instance, derivatives of imidazo-pyridine have shown promising results against various cancer cell lines.

Case Study : A study involving a related compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested against bacteria and fungi, showing varying degrees of effectiveness.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:

  • Absorption : The compound is predicted to have good oral bioavailability due to its lipophilic nature.
  • Distribution : It shows a high volume of distribution, suggesting extensive tissue penetration.
  • Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination.

Toxicological Profile

Toxicity studies are essential for assessing safety:

  • In vivo studies indicate that doses up to 100 mg/kg do not result in significant adverse effects in animal models.
  • Histopathological examinations revealed no major organ damage at therapeutic doses.

Properties

Molecular Formula

C21H18F2N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 5-fluoro-2-[[4-(3-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18F2N4O3/c1-30-20(28)15-10-14(23)5-6-16(15)26-21(29)27-8-7-17-18(25-11-24-17)19(27)12-3-2-4-13(22)9-12/h2-6,9-11,19H,7-8H2,1H3,(H,24,25)(H,26,29)

InChI Key

JQQJGEKMEVXYFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)NC(=O)N2CCC3=C(C2C4=CC(=CC=C4)F)N=CN3

Origin of Product

United States

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